molecular formula C7H17NO B2461763 3-[(Methylamino)methyl]pentan-3-ol CAS No. 227016-01-5

3-[(Methylamino)methyl]pentan-3-ol

Cat. No.: B2461763
CAS No.: 227016-01-5
M. Wt: 131.219
InChI Key: GAPGLSASPDQDGH-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]pentan-3-ol is a chemical compound with the molecular formula C7H17NO It is an alcohol derivative that contains both a hydroxyl group (-OH) and a methylamino group (-NHCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylamino)methyl]pentan-3-ol typically involves the reaction of 3-pentanone with methylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylamino)methyl]pentan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[(Methylamino)methyl]pentan-3-one.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[(Methylamino)methyl]pentan-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methyl]pentan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the methylamino group can engage in various chemical interactions. These properties enable the compound to modulate biological processes and chemical reactions effectively.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)propylamine: A related compound with a similar structure but different chain length.

    3-(Methylamino)butanol: Another similar compound with a different carbon chain arrangement.

Uniqueness

3-[(Methylamino)methyl]pentan-3-ol is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-(methylaminomethyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-7(9,5-2)6-8-3/h8-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPGLSASPDQDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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